Seneciphylline N-oxide
CAS No.: 38710-26-8
Cat. No.: VC21346481
Molecular Formula: C18H23NO6
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38710-26-8 |
---|---|
Molecular Formula | C18H23NO6 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | (7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
Standard InChI | InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1 |
Standard InChI Key | COHUFMBRBUPZPA-LZUQWOSISA-N |
Isomeric SMILES | CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
SMILES | CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
Canonical SMILES | CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
Chemical Identity and Structure
Seneciphylline N-oxide (CAS 38710-26-8) is a pyrrolizidine alkaloid with the molecular formula C18H23NO6 and a molecular weight of 349.38 . It is chemically classified as a pyrrolizine alkaloid that is 13,19-didehydrosenecionane carrying a hydroxy substituent at position 12, two oxo substituents at positions 11 and 16, and an N-oxido substituent . This compound belongs to the broader class of macrocyclic lactones and contains both olefinic and heterotricyclic structural elements .
Several synonyms exist for this compound, including:
-
Seneciphylline oxide
-
CHEBI:136404
-
DTXSID301016605
-
(3Z,6R,14aR,14bR)-3-ethylidene-6-hydroxy-6-methyl-5-methylidene-12-oxo-3,4,5,6,11,12,13,14,14a,14b-decahydro-9H-12lambda(5)- dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
Chemical Properties
Seneciphylline N-oxide exhibits distinctive chemical characteristics as a tertiary amine oxide with functional groups that contribute to its biological activity. The compound features a complex heterocyclic structure with an N-oxide moiety that distinguishes it from its parent compound, seneciphylline. This structural feature significantly influences its toxicological profile and metabolic pathways within biological systems.
Table 1: Chemical and Physical Properties of Seneciphylline N-oxide
Property | Value |
---|---|
Molecular Formula | C18H23NO6 |
Molecular Weight | 349.38 |
CAS Number | 38710-26-8 |
Chemical Class | Pyrrolizidine alkaloid N-oxide |
Physical State | Not specified in available data |
Structural Features | Macrocyclic lactone, tertiary amine oxide, tertiary alcohol |
Natural Occurrence and Distribution
Seneciphylline N-oxide is naturally produced by various plant species as a secondary metabolite. It has been identified as a metabolite in hybrid species of Jacobaea, where it plays a role in the plant's ecological functions . Additionally, this compound has been found in the extracts of Adenostyles alliariae, a plant native to the western Alps . The compound is also present in Senecio vulgaris, commonly known as groundsel .
Biosynthesis and Plant Defense
Pyrrolizidine alkaloids, including Seneciphylline N-oxide, are secondary metabolites produced by approximately 6000 plant species worldwide as a defense mechanism against insect herbivores . They are predominantly found in plant families including Boraginaceae, Asteraceae, and Fabaceae . The content of these alkaloids in plants varies considerably, ranging from trace amounts up to 19% based on dry weight, depending on factors such as species, plant organ, harvest conditions, storage methods, and extraction procedures .
Toxicological Profile
Seneciphylline N-oxide demonstrates significant toxicity that warrants careful consideration in both research and environmental contexts. It is classified as highly toxic to mammals and is also a suspected mutagen .
Hazard Classification
According to the Globally Harmonized System (GHS) of Classification and Labeling, Seneciphylline N-oxide carries several hazard classifications:
Table 2: GHS Hazard Classification for Seneciphylline N-oxide
Hazard Statement | Classification Percentage | Description |
---|---|---|
H300+H310+H330 | 33.3% | Fatal if swallowed, in contact with skin, or if inhaled |
H300 | 33.3% | Fatal if swallowed |
H301 | 66.7% | Toxic if swallowed |
H310 | 33.3% | Fatal in contact with skin |
H330 | 33.3% | Fatal if inhaled |
H373 | 66.7% | May cause damage to organs through prolonged or repeated exposure |
The compound is categorized under multiple acute toxicity categories, with 33.3% of notifications classifying it as Acute Toxicity Category 2, and 66.7% as Acute Toxicity Category 3 . Additionally, 66.7% of notifications classify it as Specific Target Organ Toxicity Repeated Exposure Category 2 (STOT RE 2) .
Stability and Transformation
Research has demonstrated interesting patterns in the stability and degradation of Seneciphylline N-oxide under various environmental conditions, particularly in agricultural contexts.
Degradation in Silage
A study examining the stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage found that seneciphylline N-oxide was undetectable after just 3 days in all silage samples, regardless of the treatment conditions . This finding suggests that this compound undergoes relatively rapid degradation in silage environments, which has important implications for livestock feed safety.
Comparison to Other Pyrrolizidine Alkaloids
While seneciphylline N-oxide degraded rapidly in silage, other pyrrolizidine alkaloids demonstrated different stability profiles. For instance, senkirkine, described as the most abundant pyrrolizidine alkaloid in the study, remained stable throughout the experimental period . This differential stability pattern highlights the unique chemical behavior of seneciphylline N-oxide under fermentation conditions.
Research Findings on Relative Potency
Recent research has focused on understanding the relative toxicity of pyrrolizidine alkaloid N-oxides compared to their parent compounds. These studies help in risk assessment and safety evaluation.
Relative Potency Values
In vitro-in silico studies on the influence of dose and bioactivation fraction have established relative potency (REP) values for various pyrrolizidine alkaloid N-oxides, including seneciphylline N-oxide:
Table 3: Relative Potency (REP) Values of Selected Pyrrolizidine Alkaloid N-oxides
Compound | REP Value at Low Dose Levels |
---|---|
Retrorsine N-oxide | 0.92 |
Seneciphylline N-oxide | 0.81 |
Riddelliine N-oxide | 0.78 |
Senecivernine N-oxide | 0.68 |
At dose levels as low as estimated daily human intakes, the relative potency (REP) value of seneciphylline N-oxide compared to its parent compound (seneciphylline) was determined to be 0.81 . This value becomes independent of the dose or fraction bioactivated at these low concentrations, as no GSH depletion, saturation of PA clearance, or PA-N-oxide reduction occurs under these conditions .
Physiologically Based Kinetic (PBK) Modeling
Research has demonstrated the utility of physiologically based kinetic (PBK) modeling in defining the relative potency of pyrrolizidine alkaloid N-oxides to their parent compounds. This approach has proven valuable, particularly for compounds like seneciphylline N-oxide, where in vivo data might be limited . The modeling approach allows for prediction of toxicological parameters that would otherwise require extensive animal testing.
Human Health Implications
The presence of seneciphylline N-oxide in plants raises concerns regarding human exposure through contaminated food products and herbal preparations. Pyrrolizidine alkaloids have been linked to serious health conditions, including hepatic sinusoidal obstruction syndrome in humans .
Exposure Routes
Human exposure to seneciphylline N-oxide may occur through multiple pathways, including:
-
Consumption of contaminated food products (particularly honey, milk, or eggs from animals that have consumed plants containing these alkaloids)
-
Use of herbal supplements or teas prepared from plants containing pyrrolizidine alkaloids
-
Environmental exposure in regions where Jacobaea, Senecio, or Adenostyles species are prevalent
Risk Assessment Considerations
The toxicological properties of seneciphylline N-oxide necessitate careful risk assessment for products potentially contaminated with this compound. Its high acute toxicity and potential for organ damage through prolonged exposure warrant particular attention in food safety regulations and pharmaceutical quality control.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume